Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Catalog No.
S12566560
CAS No.
M.F
C26H36N6O9
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Product Name

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C26H36N6O9

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)

InChI Key

ZNWNJYFEOLWFHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA, also known as Suc-DL-Alanine-DL-Alanine-DL-Proline-DL-Norvaline-p-Nitroanilide, is a synthetic compound characterized by its unique structure comprising several amino acids and a p-nitroanilide moiety. The molecular formula of this compound is C26H36N6O9C_{26}H_{36}N_{6}O_{9} . It is primarily utilized in biochemical assays, particularly as a substrate for serine proteases, which are enzymes that cleave peptide bonds in proteins.

Typical of peptide substrates. These reactions include:

  • Hydrolysis: The cleavage of the peptide bond by proteolytic enzymes, resulting in the release of amino acids and the p-nitroaniline chromophore, which can be quantified spectrophotometrically.
  • Substitution Reactions: Involving the exchange of functional groups within the molecule, which can modify its biological activity.
  • Oxidation and Reduction: These reactions can alter the oxidation state of certain amino acid side chains, potentially affecting the compound's reactivity and interaction with enzymes.

The specific conditions under which these reactions occur can greatly influence the rate and efficiency of substrate cleavage .

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA exhibits significant biological activity as a substrate for various serine proteases. Its structure allows it to mimic natural peptide substrates, facilitating enzyme-substrate interactions. The hydrolysis of this compound by enzymes such as chymotrypsin and subtilisin results in a measurable increase in absorbance at specific wavelengths, making it useful for enzyme activity assays . The release of p-nitroaniline upon cleavage serves as an indicator of protease activity, providing a quantitative measure of enzyme function.

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA typically involves solid-phase peptide synthesis techniques. Key steps include:

  • Amino Acid Coupling: Sequentially adding protected amino acids to a solid support using coupling reagents like dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Deprotection: Removing protective groups from the amino acids after each coupling step to allow for subsequent additions.
  • Cleavage from Support: Once the desired peptide sequence is assembled, it is cleaved from the solid support using trifluoroacetic acid (TFA) or similar reagents.
  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain the final compound in high purity .

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA has several applications in biochemical research:

  • Enzyme Activity Assays: It is widely used as a substrate to measure the activity of serine proteases in various biological samples.
  • Drug Development: Its interactions with proteases can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
  • Biochemical Research: It serves as a tool for studying protein interactions and enzymatic processes in vitro.

Interaction studies involving Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA focus on its binding affinity and specificity towards various serine proteases. Research indicates that modifications to its structure can significantly affect enzyme selectivity and catalytic efficiency. For instance, altering the amino acid sequence or substituents can enhance or diminish its suitability as a substrate for specific enzymes . Such studies are crucial for understanding enzyme mechanisms and developing selective inhibitors.

Several compounds share structural similarities with Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA, including:

  • Suc-AAPF-pNA: A chromogenic substrate for cathepsin G and other proteases.
  • MeOSuc-Ala-Ala-Pro-Val-AMC: Another substrate used for measuring protease activity.
  • Suc-Leu-Val-Val-pNA: A substrate that mimics natural peptide sequences targeted by specific proteases.
Compound NameStructure SimilarityPrimary Use
Suc-AAPF-pNAModerateSubstrate for cathepsin G
MeOSuc-Ala-Ala-Pro-Val-AMCHighProtease activity measurement
Suc-Leu-Val-Val-pNAModerateSubstrate for serine proteases

The uniqueness of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA lies in its specific combination of amino acids and its ability to be cleaved by a broad range of serine proteases, making it versatile for various biochemical applications .

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

576.25437675 g/mol

Monoisotopic Mass

576.25437675 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-09-2024

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